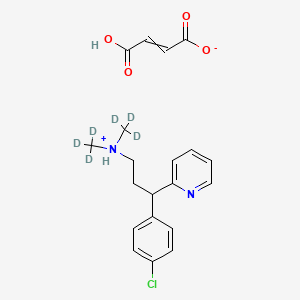![molecular formula C₂₀H₁₇N₃O₁₄S₄ B1142726 4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid CAS No. 793667-65-9](/img/no-structure.png)
4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4,4’-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid” is a chemical substance with the molecular formula C20H17N3O14S4 . It is an intermediate in the synthesis of NF449 (N391700), a known P2X1 receptor antagonist used to regulate the intravascular platelet aggregation commonly seen in systematic thromboembolism .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H17N3O14S4 . For a more detailed structural analysis, it would be beneficial to refer to its molecular file (MOL file: 793667-65-9.mol) as mentioned in the source .Physical And Chemical Properties Analysis
This compound has a predicted density of 1.913±0.06 g/cm3 . It is soluble in DMSO, Methanol, and Water . Its pKa is predicted to be -1.71±0.50 .properties
CAS RN |
793667-65-9 |
|---|---|
Product Name |
4,4'-[(5-Amino-1,3-phenylene)bis(carbonylimino)]bis-1,3-benzenedisulfonic Acid |
Molecular Formula |
C₂₀H₁₇N₃O₁₄S₄ |
Molecular Weight |
651.62 |
synonyms |
4-[[3-Amino-5-[[(2,4-disulfophenyl)amino]carbonyl]benzoyl]amino]-1,3-benzenedisulfonic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)